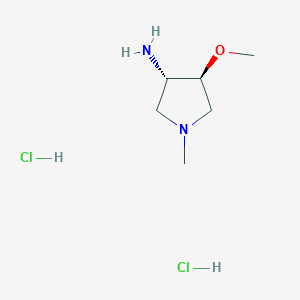
3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Descripción general
Descripción
3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as BTFPB and is widely used as a tool for studying ion channels, specifically the voltage-gated sodium channels.
Mecanismo De Acción
BTFPB acts as a voltage-gated sodium channel blocker by binding to the channel's pore-forming region and preventing the influx of sodium ions into the cell. This inhibition of sodium influx leads to a decrease in the excitability of the cell and can be used to study the role of voltage-gated sodium channels in various physiological processes.
Biochemical and Physiological Effects:
BTFPB has been shown to have significant effects on pain signaling, as the Nav1.7 subtype of voltage-gated sodium channels is primarily expressed in sensory neurons that are involved in pain perception. Additionally, BTFPB has been shown to have potential applications in the treatment of epilepsy and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTFPB in lab experiments is its selectivity for the Nav1.7 subtype of voltage-gated sodium channels. This selectivity allows for more precise studies of the role of these channels in various physiological processes. However, one limitation of BTFPB is its relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research involving BTFPB. One area of interest is the development of more potent and selective voltage-gated sodium channel blockers based on the structure of BTFPB. Additionally, further studies are needed to fully understand the role of voltage-gated sodium channels in pain signaling and other physiological processes. Finally, the potential therapeutic applications of BTFPB and other voltage-gated sodium channel blockers should be explored further.
Aplicaciones Científicas De Investigación
BTFPB has a wide range of applications in scientific research, particularly in the study of voltage-gated sodium channels. These channels play a crucial role in the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. BTFPB has been shown to selectively block the Nav1.7 subtype of voltage-gated sodium channels, making it a valuable tool for studying the role of these channels in pain signaling.
Propiedades
IUPAC Name |
3-bromo-2-(3,3,3-trifluoropropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-8-3-1-2-7(6-15)9(8)16-5-4-10(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQOZFYQCOSZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)










![Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate](/img/structure/B1473797.png)

![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)